molecular formula C17H16FNO3 B299716 2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Cat. No. B299716
M. Wt: 301.31 g/mol
InChI Key: UBKLDOYUBNDZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzamides and is known to exhibit unique biochemical and physiological properties.

Scientific Research Applications

2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to exhibit potent and selective inhibition of certain enzymes in the brain, which could be useful in the treatment of various neurological disorders. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer research.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is not fully understood. However, it is known to selectively inhibit certain enzymes in the brain, which are involved in the regulation of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which could have therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of various neurological disorders. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer research.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its ease of synthesis. This compound can be synthesized in a laboratory setting with relative ease, making it a useful tool for scientific research. However, one of the limitations of this compound is its potential toxicity. Further research is needed to determine the toxicity levels of this compound and its potential effects on human health.

Future Directions

There are several future directions for research on 2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of research is in the development of new therapies for neurological disorders such as Parkinson's disease and depression. Additionally, this compound could be further studied for its potential anticancer properties. Further research is also needed to determine the toxicity levels of this compound and its potential effects on human health.

Synthesis Methods

The synthesis of 2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 6-propyl-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-fluoroaniline to produce the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.

properties

Product Name

2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C17H16FNO3/c1-2-5-11-8-15-16(22-10-21-15)9-14(11)19-17(20)12-6-3-4-7-13(12)18/h3-4,6-9H,2,5,10H2,1H3,(H,19,20)

InChI Key

UBKLDOYUBNDZLB-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCO2

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCO2

Origin of Product

United States

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